molecular formula C17H20N2O2S B2977373 1-(4-Ethoxyphenyl)-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea CAS No. 2415629-49-9

1-(4-Ethoxyphenyl)-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea

Cat. No.: B2977373
CAS No.: 2415629-49-9
M. Wt: 316.42
InChI Key: MWSPCEVPRYYTRU-UHFFFAOYSA-N
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Description

The compound 1-(4-Ethoxyphenyl)-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea is a urea derivative characterized by two key structural motifs:

  • 4-Ethoxyphenyl group: A phenyl ring substituted with an ethoxy group (–OCH₂CH₃) at the para position.
  • Thiophen-3-ylcyclopropylmethyl group: A cyclopropane ring fused to a thiophene (aromatic sulfur heterocycle) at the 3-position, connected via a methylene (–CH₂–) linker to the urea moiety.

Urea derivatives are often explored for enzyme inhibition (e.g., kinase or protease targets), while thiophene and cyclopropyl groups enhance metabolic stability and bioavailability .

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-2-21-15-5-3-14(4-6-15)19-16(20)18-12-17(8-9-17)13-7-10-22-11-13/h3-7,10-11H,2,8-9,12H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSPCEVPRYYTRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC2(CC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea typically involves the following steps:

    Formation of the cyclopropyl intermediate: This can be achieved through a cyclopropanation reaction involving a thiophene derivative and a suitable cyclopropanating agent.

    Attachment of the ethoxyphenyl group: This step involves the reaction of the cyclopropyl intermediate with an ethoxyphenyl isocyanate under controlled conditions to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The ethoxyphenyl and thiophenyl groups could facilitate binding to hydrophobic pockets, while the urea moiety might form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
1-(4-Ethoxyphenyl)-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea (Target) C₁₈H₂₁N₂O₂S 342.43* 4-Ethoxyphenyl, thiophen-3-ylcyclopropyl Agrochemical/Pharmaceutical
1-[(3,4-Dimethoxyphenyl)methyl]-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea C₁₈H₂₂N₂O₃S 346.44 3,4-Dimethoxyphenyl Research chemical
Flufenprox C₂₃H₂₀ClF₃O₃ 448.85 4-Chlorophenoxy, trifluoropropoxy Insecticide
1-(3-Phenylpropyl)-N,N-diisopropyl-3-(4-methoxyphenyl)urea C₂₃H₃₁N₃O₂ 389.52 Phenylpropyl, 4-methoxyphenyl Polymer-drug conjugates

*Estimated based on structural similarity.

Research Implications and Limitations

  • Knowledge Gaps: No direct biological data exist for the target compound. Further studies on synthesis, enzyme inhibition, and toxicity are needed.
  • Hypotheses : Based on analogs, the compound may exhibit insecticidal or anti-inflammatory activity, but empirical validation is critical.

Notes

  • Applications are hypothesized based on substituent chemistry and related compounds’ uses.
  • Rigorous experimental profiling is required to confirm theoretical predictions.

Biological Activity

1-(4-Ethoxyphenyl)-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea is a complex organic compound with potential implications in medicinal chemistry, particularly as an anticancer agent. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a urea moiety linked to a cyclopropyl group and a thiophene ring, which are known to contribute to various biological activities. The structural formula can be represented as follows:

C16H19N3O2S\text{C}_{16}\text{H}_{19}\text{N}_{3}\text{O}_{2}\text{S}

Anticancer Properties

Recent studies have evaluated the anticancer properties of related urea derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. In vitro assays indicated that modifications in the urea linker could enhance anticancer activity by targeting specific enzymes involved in tumor growth and survival.

  • In Vitro Studies : A study reported that a structurally related compound exhibited an IC50 value of 9.88 µM against Caki cancer cells, indicating potent anticancer activity. The mechanism involved the induction of apoptosis and inhibition of histone deacetylase (HDAC) activity, which is crucial for cancer cell proliferation .
  • Mechanism of Action : The proposed mechanism for the anticancer activity of urea derivatives involves the inhibition of key proteins associated with cell cycle regulation and apoptosis. For example, HDAC inhibitors can lead to increased expression of pro-apoptotic factors like Bax while decreasing anti-apoptotic factors like Bcl-2 .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored, particularly against resistant bacterial strains. Urea derivatives have been shown to exhibit varying degrees of antibacterial activity.

  • Case Study : A review highlighted that similar compounds demonstrated MIC values ranging from 20–40 µM against multi-drug resistant Staphylococcus aureus, suggesting that the urea moiety might contribute to antibacterial efficacy .

Data Table: Biological Activity Overview

Activity Type Cell Line/Pathogen IC50/MIC Value Mechanism
AnticancerCaki Cells9.88 µMHDAC inhibition, apoptosis induction
AntimicrobialS. aureus (multi-drug resistant)20–40 µMDisruption of bacterial cell wall synthesis

Synthesis and Evaluation

The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. The evaluation of its biological activity is typically conducted through both in vitro and in vivo studies to ascertain its therapeutic potential.

In Silico Studies

Computational modeling has been employed to predict the binding affinity of this compound to various biological targets, providing insights into its potential efficacy as a drug candidate. Molecular docking studies indicate favorable interactions with active sites of relevant enzymes, supporting its role as a lead compound for further development .

Q & A

Q. What are the recommended synthetic routes for 1-(4-Ethoxyphenyl)-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves urea bond formation via carbamate intermediates. For example, substituted phenyl carbamates react with amines under reflux in acetonitrile or ethanol, as demonstrated in analogous urea derivatives . To optimize conditions, employ statistical Design of Experiments (DoE) methodologies. For instance, factorial designs can systematically evaluate variables like temperature, solvent polarity, and stoichiometry to maximize yield and minimize side products . Reaction path searches using quantum chemical calculations (e.g., ICReDD’s workflow) can further refine conditions by predicting energy barriers and intermediates .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm connectivity, particularly for distinguishing cyclopropane and thiophene protons. For example, cyclopropane methylene protons typically resonate as multiplets in the δ 1.5–2.5 ppm range .
  • X-ray Crystallography: Single-crystal studies (e.g., at 100 K) resolve stereochemistry and intermolecular interactions, such as hydrogen bonding in the urea moiety. Data-to-parameter ratios >15:1 ensure structural reliability .
  • FTIR/Raman Spectroscopy: Identify urea C=O stretches (~1640–1680 cm1^{-1}) and thiophene ring vibrations (~700–800 cm1 ^{-1}) .

Advanced Research Questions

Q. How can computational methods guide the design of structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Quantum Chemical Modeling: Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding affinity. For example, the electron-rich thiophene and urea groups may influence interactions with biological targets .
  • Molecular Dynamics (MD) Simulations: Model interactions with enzymes (e.g., serine proteases) to identify key binding residues. Compare with analogs like 1-(4-Amidinophenyl)-3-(4-Chlorophenyl)urea, which targets serine protease active sites .
  • Machine Learning (ML): Train models on existing urea derivatives to predict pharmacokinetic properties (e.g., logP, solubility) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Experimental Replication: Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability. For example, discrepancies in IC50_{50} values may arise from differences in ATP concentrations in kinase assays .
  • Orthogonal Validation: Combine in vitro assays (e.g., enzyme inhibition) with in silico docking to confirm mechanistic hypotheses. For instance, if a study reports weak activity against a target, validate using surface plasmon resonance (SPR) to measure binding kinetics .
  • Meta-Analysis: Apply statistical tools (e.g., ANOVA) to pooled data from multiple studies, accounting for outliers and experimental biases .

Q. What strategies are effective for studying the stability and degradation pathways of this compound under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to acidic/basic hydrolysis, oxidative (H2 _2O2_2), and photolytic conditions. Monitor via HPLC-MS to identify degradation products (e.g., cleavage of the urea bond or cyclopropane ring opening) .
  • Kinetic Modeling: Use Arrhenius plots to predict shelf-life by accelerating degradation at elevated temperatures .
  • Metabolite Identification: Employ liver microsome assays with LC-HRMS to detect phase I/II metabolites, such as ethoxy group demethylation or thiophene oxidation .

Q. How can researchers design experiments to explore the compound’s selectivity across related biological targets?

Methodological Answer:

  • Panel Screening: Test against a broad panel of enzymes/receptors (e.g., kinases, GPCRs) using high-throughput screening (HTS). Compare with structurally similar ureas to identify selectivity determinants .
  • Free Energy Perturbation (FEP): Compute relative binding free energies for the compound against homologs (e.g., isoforms of a target) to predict selectivity .
  • Covalent Docking: If the urea acts as a hydrogen-bond donor, simulate interactions with conserved vs. non-conserved active-site residues .

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